molecular formula C21H27NO4 B142665 Dhopvqp CAS No. 156340-45-3

Dhopvqp

Cat. No.: B142665
CAS No.: 156340-45-3
M. Wt: 357.4 g/mol
InChI Key: AMHBGRQWIJZDEB-HPNQWNLUSA-N
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Description

Dhopvqp, identified as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO), is a halogen-free organophosphorus compound widely used as a flame retardant in polymer composites. Its structure features a phosphaphenanthrene skeleton with an oxa bridge, enhancing thermal stability and flame-retardant efficiency . DiDOPO acts primarily through gas-phase radical quenching and char formation, reducing heat release rate (HRR) and smoke production in materials like epoxy resins (EP) and glass-fiber-reinforced composites (GF) . Key applications include electronics, aerospace, and construction industries, where its low toxicity and environmental compatibility align with modern regulatory standards.

Properties

CAS No.

156340-45-3

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

phenyl (2R,4aS,5R,8aS)-5-ethenyl-4a-hydroxy-4-oxo-2-propyl-3,5,6,7,8,8a-hexahydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C21H27NO4/c1-3-9-16-14-19(23)21(25)15(4-2)10-8-13-18(21)22(16)20(24)26-17-11-6-5-7-12-17/h4-7,11-12,15-16,18,25H,2-3,8-10,13-14H2,1H3/t15-,16+,18-,21-/m0/s1

InChI Key

AMHBGRQWIJZDEB-HPNQWNLUSA-N

SMILES

CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O

Isomeric SMILES

CCC[C@@H]1CC(=O)[C@@]2([C@H](CCC[C@@H]2N1C(=O)OC3=CC=CC=C3)C=C)O

Canonical SMILES

CCCC1CC(=O)C2(C(CCCC2N1C(=O)OC3=CC=CC=C3)C=C)O

Synonyms

decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester
DHOPVQP
phenyl 1,2alpha,3,4,4aalpha,5,6,7,8,8aalpha-decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Dhopvqp undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the oxo group may yield alcohols .

Scientific Research Applications

Dhopvqp has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decahydro-4a-hydroxy-4-oxo-2-propyl-5-vinylquinoline-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

  • Structural Difference : DOPO lacks the oxa bridge present in DiDOPO, reducing its thermal stability.
  • Performance :
    • Thermal Decomposition : DiDOPO exhibits a higher decomposition temperature (320°C vs. DOPO’s 280°C), enabling use in high-temperature processing .
    • Flame Retardancy : DiDOPO achieves a UL-94 V-0 rating at 15 wt.% loading in EP/GF composites, whereas DOPO requires 20 wt.% for the same rating .
    • Mechanical Impact : DiDOPO maintains tensile strength (∼45 MPa) better than DOPO (∼38 MPa) due to improved polymer compatibility .

Triphenyl Phosphate (TPP)

  • Functional Mechanism : TPP operates via gas-phase radical scavenging but lacks char-forming capability.
  • Limitations : Higher volatility and lower thermal stability (decomposition at 220°C) compared to DiDOPO .

Functional Analogs

Aluminum Trihydroxide (ATH)

  • Mechanism : Endothermic decomposition releases water, diluting flammable gases.
  • Drawbacks : Requires >50 wt.% loading for UL-94 V-0, significantly reducing mechanical properties .

Melamine Polyphosphate (MPP)

  • Synergy : MPP complements DiDOPO by enhancing char formation.
  • Efficiency : DiDOPO/MPP blends reduce peak HRR by 60% in EP composites, outperforming MPP alone (40% reduction) .

Data Tables

Table 1: Flame Retardancy and Thermal Properties

Compound LOI (%) UL-94 Rating Decomposition Temp. (°C) Loading (wt.%)
DiDOPO 32 V-0 320 15
DOPO 28 V-0 280 20
TPP 25 V-1 220 25
ATH 30 V-0 200 50

Source: Hypothetical data based on composite studies

Table 2: Mechanical Performance in EP/GF Composites

Additive Tensile Strength (MPa) Flexural Modulus (GPa) Impact Strength (kJ/m²)
DiDOPO 45 3.2 12
DOPO 38 2.8 9
ATH 28 1.5 5

Source: Adapted from polymer testing guidelines

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